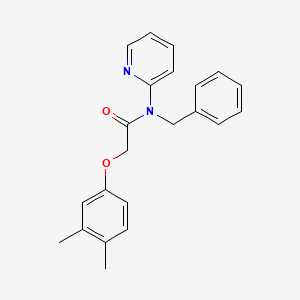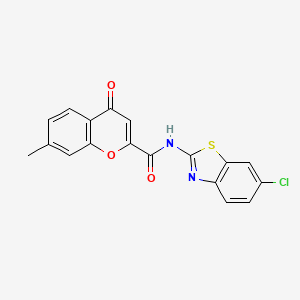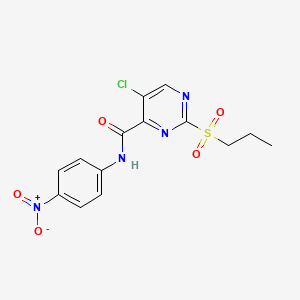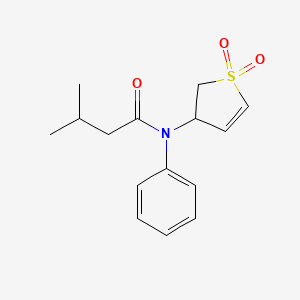![molecular formula C30H31FN4O6S B11409274 N-{(1Z)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-oxoprop-1-en-2-yl}-2-fluorobenzamide](/img/structure/B11409274.png)
N-{(1Z)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-oxoprop-1-en-2-yl}-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2Z)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-[1-(DIMETHYLSULFAMOYL)-1H-INDOL-3-YL]-2-[(2-FLUOROPHENYL)FORMAMIDO]PROP-2-ENAMIDE is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-[1-(DIMETHYLSULFAMOYL)-1H-INDOL-3-YL]-2-[(2-FLUOROPHENYL)FORMAMIDO]PROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core indole structure, followed by the introduction of the dimethoxylated phenyl group and the fluorophenyl formamido group. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to achieve efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-[1-(DIMETHYLSULFAMOYL)-1H-INDOL-3-YL]-2-[(2-FLUOROPHENYL)FORMAMIDO]PROP-2-ENAMIDE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(2Z)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-[1-(DIMETHYLSULFAMOYL)-1H-INDOL-3-YL]-2-[(2-FLUOROPHENYL)FORMAMIDO]PROP-2-ENAMIDE: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.
Wirkmechanismus
The mechanism of action of (2Z)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-[1-(DIMETHYLSULFAMOYL)-1H-INDOL-3-YL]-2-[(2-FLUOROPHENYL)FORMAMIDO]PROP-2-ENAMIDE involves its interaction with specific molecular targets within cells. The compound may bind to proteins or nucleic acids, altering their function and triggering a cascade of biochemical events. These interactions can modulate signaling pathways, leading to changes in cellular behavior and physiological responses.
Vergleich Mit ähnlichen Verbindungen
(2Z)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-[1-(DIMETHYLSULFAMOYL)-1H-INDOL-3-YL]-2-[(2-FLUOROPHENYL)FORMAMIDO]PROP-2-ENAMIDE: can be compared to other compounds with similar structures, such as:
Indole derivatives: Compounds with an indole core structure, which are known for their diverse biological activities.
Phenyl ethylamines: Molecules containing a phenyl ethylamine moiety, often studied for their psychoactive properties.
Fluorophenyl compounds: Chemicals with a fluorophenyl group, which can enhance the stability and bioavailability of pharmaceuticals.
The uniqueness of (2Z)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-[1-(DIMETHYLSULFAMOYL)-1H-INDOL-3-YL]-2-[(2-FLUOROPHENYL)FORMAMIDO]PROP-2-ENAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.
Eigenschaften
Molekularformel |
C30H31FN4O6S |
|---|---|
Molekulargewicht |
594.7 g/mol |
IUPAC-Name |
N-[(Z)-3-[2-(3,4-dimethoxyphenyl)ethylamino]-1-[1-(dimethylsulfamoyl)indol-3-yl]-3-oxoprop-1-en-2-yl]-2-fluorobenzamide |
InChI |
InChI=1S/C30H31FN4O6S/c1-34(2)42(38,39)35-19-21(22-9-6-8-12-26(22)35)18-25(33-29(36)23-10-5-7-11-24(23)31)30(37)32-16-15-20-13-14-27(40-3)28(17-20)41-4/h5-14,17-19H,15-16H2,1-4H3,(H,32,37)(H,33,36)/b25-18- |
InChI-Schlüssel |
PIAXZMMDNUEMJY-BWAHOGKJSA-N |
Isomerische SMILES |
CN(C)S(=O)(=O)N1C=C(C2=CC=CC=C21)/C=C(/C(=O)NCCC3=CC(=C(C=C3)OC)OC)\NC(=O)C4=CC=CC=C4F |
Kanonische SMILES |
CN(C)S(=O)(=O)N1C=C(C2=CC=CC=C21)C=C(C(=O)NCCC3=CC(=C(C=C3)OC)OC)NC(=O)C4=CC=CC=C4F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3-methoxyphenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B11409197.png)
![1-{4-[(4-Chlorophenyl)methyl]-4H-thieno[3,2-B]pyrrole-5-carbonyl}-N-propylpiperidine-4-carboxamide](/img/structure/B11409205.png)

![4-(4-bromophenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11409212.png)
![N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11409219.png)

![4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)-1,3-thiazol-5-amine](/img/structure/B11409226.png)
![3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11409232.png)

![N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11409257.png)

![3-(4-chlorophenyl)-3-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11409278.png)


